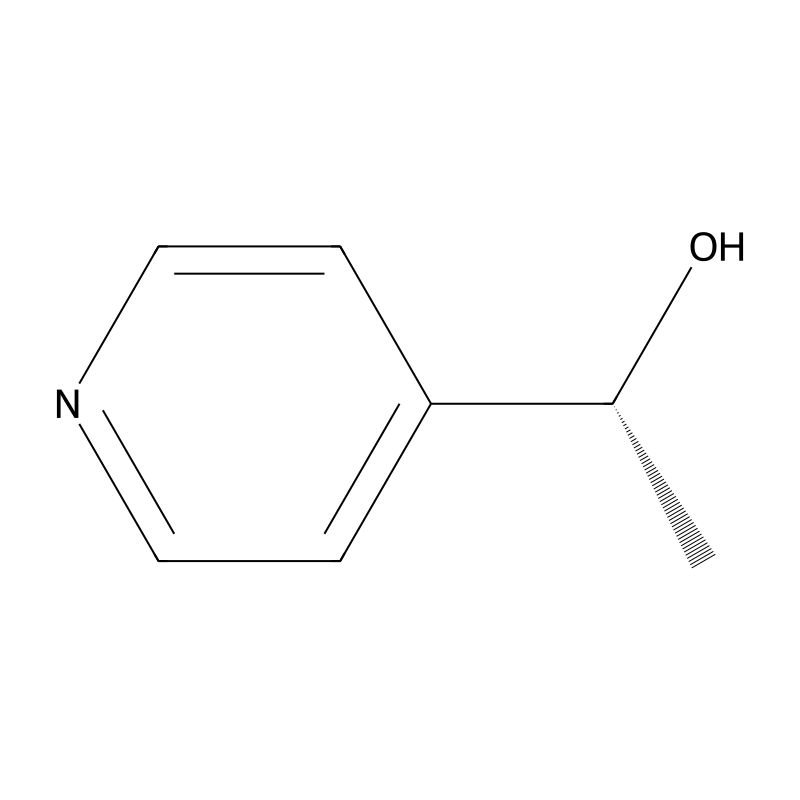(R)-1-(pyridin-4-yl)ethanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Medicinal Chemistry:
- Drug Discovery: The unique structure of (R)-1-(pyridin-4-yl)ethanol makes it a valuable scaffold for the development of new drugs. Its ability to interact with various biological targets is being explored in the context of diseases like cancer, neurodegenerative disorders, and infectious diseases [].
- Enzyme Inhibition: Studies suggest that (R)-1-(pyridin-4-yl)ethanol derivatives can act as inhibitors for specific enzymes, potentially leading to new therapeutic strategies [].
Material Science:
- Organic Synthesis: (R)-1-(pyridin-4-yl)ethanol can serve as a building block for the synthesis of more complex molecules with desired properties, such as polymers or catalysts [].
- Ligand Design: The pyridine ring in (R)-1-(pyridin-4-yl)ethanol allows it to bind to metal ions, making it a potential candidate for the design of new ligands for various applications in material science [].
Biological Research:
- Cellular Studies: (R)-1-(pyridin-4-yl)ethanol and its derivatives are being used to investigate various cellular processes, such as signal transduction and protein-protein interactions [].
- Drug Delivery: Researchers are exploring the potential of (R)-1-(pyridin-4-yl)ethanol derivatives as drug carriers due to their ability to interact with biological systems [].
(R)-1-(pyridin-4-yl)ethanol is a chiral alcohol characterized by the presence of a pyridine ring attached to an ethanol backbone. Its molecular formula is C₇H₉NO, and it has a molecular weight of 123.15 g/mol. The compound is notable for its potential applications in various fields, particularly in organic synthesis and pharmaceuticals, where it serves as an important intermediate due to its unique chemical properties derived from the pyridine moiety .
- Oxidation: The hydroxyl group can be oxidized to yield corresponding ketones or aldehydes, such as (R)-1-(pyridin-4-yl)ethanone or (R)-1-(pyridin-4-yl)acetaldehyde.
- Reduction: The compound can be reduced to form (R)-1-(pyridin-4-yl)ethane.
- Substitution: The hydroxyl group can be substituted with various functional groups, leading to derivatives like (R)-1-(pyridin-4-yl)ethyl chloride or (R)-1-(pyridin-4-yl)ethylamine .
Common Reagents and Conditions- Oxidation Agents: Chromium trioxide, potassium permanganate, or pyridinium chlorochromate.
- Reducing Agents: Lithium aluminum hydride or sodium borohydride.
- Substitution Reagents: Thionyl chloride for halogenation and amines for nucleophilic substitutions.
The biological activity of (R)-1-(pyridin-4-yl)ethanol is significant in medicinal chemistry. It acts as a ligand in biochemical assays, potentially binding to specific enzymes or receptors and modulating their activity. The pyridine ring enhances its ability to engage in π-π interactions and hydrogen bonding, which may influence its binding affinity and specificity .
Several methods have been developed for synthesizing (R)-1-(pyridin-4-yl)ethanol:
- Reduction of Ketones: The compound can be synthesized by reducing the corresponding ketone, (R)-1-(pyridin-4-yl)ethanone, using chiral reducing agents to maintain stereochemistry.
- Asymmetric Hydrogenation: This method involves hydrogenating a pyridine derivative with chiral catalysts to yield the desired enantiomer.
- Biocatalytic Methods: Enzymatic processes can be utilized for the deracemization of racemic mixtures to obtain (R)-1-(pyridin-4-yl)ethanol selectively .
(R)-1-(pyridin-4-yl)ethanol has diverse applications:
- Pharmaceuticals: It serves as a building block in the synthesis of GPR119 receptor agonists, which are explored for treating metabolic disorders.
- Organic Synthesis: The compound is used as an intermediate in synthesizing more complex organic molecules.
- Solvent and Additive: It functions as a solvent or additive in various
Interaction studies involving (R)-1-(pyridin-4-yl)ethanol have focused on its role as a ligand in receptor binding assays. Its interactions with specific enzymes or receptors can provide insights into its potential therapeutic applications. Studies have shown that the compound's binding characteristics are influenced by the structural features of the pyridine ring and hydroxyl group, affecting its pharmacological profile .
Several compounds exhibit structural similarities to (R)-1-(pyridin-4-yl)ethanol. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-(1-Hydroxyethyl)-2-methylpyridine | 100189-16-0 | 0.87 |
| Pyridin-4-ylmethanol hydrobromide | 65737-59-9 | 0.83 |
| 3-Pyridineethanol | 54656-96-1 | 0.83 |
| 1-(Pyridin-3-yl)propan-2-ol | 5344-27-4 | 0.83 |
| 2-Methylpyridine | 10018916 | 0.83 |
These compounds share structural elements with (R)-1-(pyridin-4-yl)ethanol but differ in their functional groups or stereochemistry, which can lead to varying biological activities and applications .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








